N1,N3-bis(pyridin-2-ylmethyl)isophthalamide
Description
Properties
IUPAC Name |
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSQPSJHVFGECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The compound acts as a versatile ligand due to its pyridylmethyl and amide groups, enabling complexation with metals such as Hg(II) and Ag(I).
Mercury(II) Complex Formation
Reaction with HgI₂ under solvothermal conditions produces structurally distinct complexes depending on the stoichiometry and reaction environment:
| Complex Structure | Metal Center | Ligand Role | Photoluminescence Properties |
|---|---|---|---|
| [HgI₂(L)₂] | Hg(II) | Bidentate coordination via N | Weak emission at 450–500 nm |
| [HgI₂(L)] | Hg(II) | Bridging ligand between Hg atoms | Enhanced emission intensity |
These complexes exhibit tunable photoluminescence, influenced by ligand conformation and Hg⋯Hg interactions .
Silver(I) Coordination
Ag(I) ions form dinuclear complexes with the compound, stabilized by π–π stacking between pyridyl groups. The Ag–N bond lengths range from 2.20–2.35 Å, with linear coordination geometry (N–Ag–N ≈ 171°) .
Substitution Reactions
The compound undergoes substitution at the amide or pyridyl groups under controlled conditions:
Amide Functionalization
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Reagents : Thionyl chloride (SOCl₂) converts the isophthalamide’s carboxylic acid precursor to an acid chloride.
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Conditions : Subsequent reaction with pyridin-2-ylmethanamine in dichloromethane (DCM) at 0–25°C yields the title compound with >70% efficiency .
Epoxide Ring-Opening
In the presence of epoxides (e.g., ethylenimine derivatives), the compound participates in nucleophilic ring-opening reactions. For example:
Structural and Environmental Influences
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and metal-ligand binding efficiency .
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pH Sensitivity : Chelation efficiency for Hg(II) decreases under highly acidic conditions due to protonation of pyridyl N atoms .
Key Research Findings
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Stability : The compound forms stable complexes with Hg(II), even in aqueous media, making it a candidate for mercury remediation .
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Luminescence Modulation : Hg(II) complexes exhibit structure-dependent emission properties, useful in sensor design .
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Synthetic Scalability : Industrial-scale synthesis is feasible via optimized Schlenk techniques .
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base, such as triethylamine, using dichloromethane as a solvent. The reaction conditions are optimized for yield and purity through recrystallization or column chromatography.
Chemistry
Coordination Chemistry
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide serves as an effective ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for developing new catalysts and materials.
Table 1: Coordination Complexes Formed with this compound
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(L)] | 4.5 |
| Ni(II) | [Ni(L)] | 5.0 |
| Co(II) | [Co(L)] | 4.8 |
Biology
Biological Activity
This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it exhibits significant activity against various bacterial strains and cancer cell lines.
Neuroprotective Effects
Research has shown that this compound can reduce the toxicity of heavy metals like lead in cellular models. It acts by chelating heavy metals, thereby preventing their interaction with biological molecules.
Case Study: Neuroprotection Against Lead Toxicity
In a study involving U-87 MG cells exposed to lead acetate, this compound demonstrated a protective effect by reducing lead-induced cytotoxicity, highlighting its potential therapeutic applications in neuroprotection.
Medicine
Therapeutic Potential
Due to its chelating properties, this compound is being explored as a therapeutic agent for treating heavy metal poisoning. Its ability to bind to metals like mercury and cadmium makes it a candidate for detoxification therapies.
Table 2: Efficacy in Reducing Heavy Metal Toxicity
| Heavy Metal | Dosage (mg/kg) | Result (Toxicity Reduction %) |
|---|---|---|
| Methylmercury | 10 | 75 |
| Lead | 15 | 80 |
Industry
Material Development
In industrial applications, this compound is utilized in the development of new materials and catalysts. Its ability to form stable complexes makes it valuable for creating innovative products in various sectors.
Mechanism of Action
The mechanism of action of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological system under investigation .
Comparison with Similar Compounds
Core Modifications in Isophthalamide Analogues
The isophthalamide scaffold is highly modular, allowing substitutions at the aromatic ring or the amide nitrogen. Key analogues include:
Key Observations :
- Pyridine/pyrazine derivatives (e.g., X-DIPs) prioritize electronic modulation via substituents (e.g., NO₂ for electron withdrawal) .
- Heterocyclic R-groups (e.g., pyrazine in antiplatelet agents) enhance target specificity .
- Bulky substituents (e.g., tetramethylpiperidine) improve thermal stability for polymer applications .
Physicochemical Properties
Spectral and Thermal Data
Key Observations :
Pharmacological Profiles
Biological Activity
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with pyridine-based amines. The general synthetic pathway includes:
- Formation of Isophthalamide : Isophthalic acid is reacted with thionyl chloride to form the corresponding acid chloride.
- Amine Reaction : The acid chloride is then reacted with pyridin-2-ylmethanamine under controlled conditions to yield this compound.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that derivatives of isophthalamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies reported that compounds similar to this compound demonstrated effective inhibition against MCF7 (human breast cancer) and Hep3B (hepatocellular carcinoma) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 4.37 |
| Similar Isophthalamide Derivative | Hep3B | 81.46 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods, revealing promising antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological implications of isophthalamide derivatives:
- HIV Protease Inhibition : A study designed novel inhibitors based on isophthalamide structures targeting HIV protease. These compounds showed promising binding affinities, indicating their potential as antiviral agents .
- Nanoparticle Drug Delivery : Research highlighted the use of nanoparticle systems incorporating isophthalamides for targeted drug delivery in cancer therapy. These systems enhance bioavailability and reduce systemic toxicity, showcasing the versatility of isophthalamides in therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed for N1,N3-bis(pyridin-2-ylmethyl)isophthalamide?
The synthesis typically involves coupling isophthaloyl chloride with pyridin-2-ylmethylamine derivatives under anhydrous conditions. Key steps include:
- Reagent selection : Use of Schlenk techniques to exclude moisture .
- Purification : Reverse-phase chromatography (e.g., C18 columns) to isolate the product from impurities, as demonstrated in analogous isophthalamide syntheses .
- Yield optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethyl acetate) and reactant addition rates to minimize byproducts like dibrominated derivatives .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm the pyridylmethyl substituents and amide linkages. For example, pyridyl protons appear as distinct aromatic signals (~δ 7.0–8.5 ppm) .
- LC-MS : Validates molecular weight and detects trace impurities (e.g., unreacted starting materials) .
- FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) verify the core structure .
Advanced Research Questions
Q. How can low synthetic yields be addressed in scale-up protocols?
Low yields often arise from competing side reactions (e.g., over-halogenation). Strategies include:
- Stepwise addition : Adding reagents like Br₂ in aliquots to control reaction kinetics .
- Solvent optimization : Switching to polar aprotic solvents (e.g., ethyl acetate) to enhance solubility and reduce byproduct formation .
- Catalysis : Exploring Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation, though this requires empirical testing for compatibility with pyridyl groups.
Q. What structural features influence its metal-chelating or antioxidant properties?
- Pyridyl donor groups : The pyridin-2-ylmethyl substituents enhance metal-binding affinity, as seen in analogous compounds like NBMI (N1,N3-bis(2-mercaptoethyl)isophthalamide), which chelates heavy metals .
- Amide backbone : Facilitates hydrogen bonding, critical for stabilizing coordination complexes. Modifications to the aromatic core (e.g., iodination in DPLA-III-ZZA) can alter redox activity .
- Steric effects : Bulky substituents (e.g., tetramethylpiperidine in ) may reduce bioavailability but improve thermal stability in polymer applications .
Q. How should discrepancies in spectroscopic data be resolved during characterization?
- Impurity profiling : Use LC-MS to identify side products (e.g., dibrominated byproducts in ) and refine purification protocols .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in solution .
- Cross-validation : Compare experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) .
Q. What experimental designs are suitable for evaluating antioxidant efficacy?
- In vitro assays : Measure radical scavenging capacity via ORAC (Oxygen Radical Absorbance Capacity) or DPPH assays. NBMI, a structural analog, showed an ORAC score of 100 µmol TE/g .
- In vivo models : Design cross-over trials (e.g., 14-day administration in murine models) to assess bioavailability and oxidative stress markers like glutathione levels .
- Metal chelation studies : Use ICP-MS to quantify metal ion binding (e.g., Hg²⁺, Pb²⁺) in simulated physiological conditions .
Methodological Considerations
Q. How can reaction conditions be optimized for reproducibility?
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify critical parameters .
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time .
Q. What strategies mitigate challenges in crystallography for structural confirmation?
- SHELX refinement : Employ robust algorithms (e.g., SHELXL) for small-molecule crystallography, particularly for resolving disordered pyridyl groups .
- Twinned data handling : Use SHELXPRO to model overlapping reflections in high-symmetry space groups .
Data Contradiction Analysis
Q. How to interpret conflicting results in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
